(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-(6-guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid . The name reflects its core structure: a propanoic acid backbone substituted at the second carbon with a 6-guanidinohexanamido group and at the third carbon with a 1H-imidazol-4-yl moiety. The "(S)" designation specifies the absolute configuration of the chiral center at the second carbon.
The CAS Registry Number 50823-47-7 uniquely identifies this compound in chemical databases. This registry number is critical for distinguishing it from structurally similar molecules, such as (S)-2-(6-guanidinohexanamido)-3-(1H-imidazol-5-yl)propanoic acid , which differs only in the position of the imidazole substituent. The CAS registry system ensures unambiguous communication across scientific literature and regulatory frameworks.
Molecular Architecture: Functional Group Identification
The molecular formula C₁₃H₂₂N₆O₃ (molecular weight: 310.35 g/mol) reveals three primary functional groups:
- Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1H-imidazol-4-yl group contributes to the compound’s potential for hydrogen bonding and π-π interactions.
- Guanidino group : A -NH-C(=NH)-NH₂ moiety attached to a hexanamide chain. This group is highly basic and participates in electrostatic interactions, often mimicking arginine residues in peptides.
- Carboxylic acid : A -COOH group at the terminal end of the propanoic acid backbone, enabling salt formation and hydrogen-bonding capabilities.
The SMILES notation O=C(O)[C@H](CC1=CNC=N1)NC(CCCCCNC(N)=N)=O encodes the connectivity and stereochemistry. Key structural features include:
- An amide bond (-NH-C(=O)-) linking the propanoic acid and hexanamide chains.
- A six-carbon spacer (hexanamido) between the guanidino group and the amide linkage.
Stereochemical Configuration and Chiral Center Analysis
The compound contains two chiral centers :
- C2 of the propanoic acid backbone (configured as S).
- C6 of the hexanamide chain (configuration unspecified in available data).
The (S) designation at C2 is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules. For example, L-carnosine ((S)-2-(3-aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid) demonstrates metal-chelating properties dependent on its stereochemistry. While the hexanamide chain’s stereochemistry remains uncharacterized in public databases, its six-carbon length suggests conformational flexibility that may mitigate stereochemical constraints.
Comparative Structural Analysis with Guanidinohexanoic Acid Derivatives
The compound belongs to a broader class of guanidinohexanoic acid derivatives , which share a six-carbon spacer terminated by a guanidino group. Key comparisons include:
The guanidinohexanamide chain distinguishes this compound from shorter analogs like L-carnosine, which features a three-carbon β-alanine spacer. The hexanamide length may enhance binding to extended protein active sites, as seen in substrates of trypsin-like proteases. Conversely, the absence of phenyl groups differentiates it from 4,5-diphenylimidazole derivatives, which prioritize hydrophobic interactions.
Properties
Molecular Formula |
C13H22N6O3 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
InChI Key |
WFKIBMAENCEWSY-JTQLQIEISA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- (S)-Histidine or its derivatives, providing the imidazole moiety.
- 6-Guanidinohexanoic acid or a protected guanidinohexanoic acid derivative.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts.
- Solvents like N,N-dimethylformamide (DMF), ethanol, or acetone.
- Bases such as sodium hydride or sodium ethoxide for activation.
Amide Bond Formation
The key step is the formation of the amide bond between the carboxyl group of the 6-guanidinohexanoic acid and the amino group of the imidazole-containing amino acid. This is typically achieved by:
- Activation of the carboxyl group using carbodiimide reagents or mixed anhydrides.
- Coupling under mild to moderate temperatures (room temperature to 60 °C).
- Use of solvents like DMF to dissolve both reactants and reagents.
Guanidino Group Introduction
The guanidino group can be introduced by:
- Direct use of 6-guanidinohexanoic acid as the coupling partner.
- Alternatively, guanidination of a hexanoic acid derivative post-amide formation using reagents such as S-methylisothiourea or other guanidinylation agents.
Purification and Characterization
- The crude product is typically purified by recrystallization from aqueous or aqueous-organic mixtures, adjusting pH to precipitate the product.
- Filtration and washing with ethanol or acetone to remove impurities.
- Characterization by IR, NMR, and HPLC to confirm structure and purity.
Example Synthesis Protocol (Adapted from Related Imidazole-Containing Compounds)
Research Findings and Analytical Data
- Infrared Spectroscopy (IR): Characteristic peaks include broad NH and OH stretches (~3400 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and guanidino group vibrations (~1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to imidazole protons (~7-8 ppm), methine and methylene protons adjacent to amide and guanidino groups (2.5-4.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with retention times specific to the compound and intermediates.
- Mass Spectrometry: Confirms molecular weight consistent with C13H22N6O3 (310.35 g/mol).
Challenges and Optimization
- The guanidino group is highly polar and basic, which can complicate purification and solubility.
- Protection strategies for guanidino and amino groups may be necessary to avoid side reactions.
- Reaction conditions must be optimized to prevent racemization of the chiral center.
- Use of mild coupling reagents and controlled pH during purification improves yield and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Amide bond formation | Carbodiimide coupling (EDC/DCC) in DMF | Efficient, mild conditions | Possible side reactions, need for purification |
| Guanidino group introduction | Use of guanidinohexanoic acid or guanidinylation reagents | Direct incorporation or post-synthesis modification | Guanidino group sensitivity, purification challenges |
| Purification | Recrystallization at controlled pH | High purity product | Requires careful pH control, solvent selection |
| Analytical characterization | IR, NMR, HPLC, MS | Confirm structure and purity | Requires access to instrumentation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.
Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid and related compounds:
*Molecular formula and weight estimated based on structural similarity.
Key Structural and Functional Differences:
Side Chain Complexity: The target compound's 6-guanidinohexanamido side chain provides extended hydrophobic interactions and guanidine-mediated hydrogen bonding, unlike the shorter aminoacetamido group in Gly-His or the methyl group in N-methyl-L-histidine . Compared to simpler 3-(1H-imidazol-4-yl)propanoic acid derivatives , the guanidinohexanamido moiety may enhance target specificity, particularly for enzymes recognizing arginine-like motifs.
In contrast, Gly-His and similar dipeptides primarily exhibit antimicrobial effects due to their smaller size and membrane-disrupting capabilities .
Synthesis Challenges: The target compound likely requires multi-step synthesis involving guanidine incorporation and hexanoic acid coupling, akin to methods described for type D/L inhibitors in . Simpler derivatives like L-histidine derivatives are commercially synthesized via microbial fermentation (e.g., using Corynebacterium glutamicum) .
Solubility and Bioavailability: The guanidino group enhances water solubility, but the hexanoic acid chain may reduce cellular uptake compared to smaller analogs like Gly-His . N-Methyl-L-histidine’s methyl group lowers polarity, improving membrane permeability but reducing ionic interactions .
Biological Activity
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid, a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features that contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 270.31 g/mol. Its structure includes an imidazole ring, which is pivotal for its biological activity, particularly in enzyme interactions and receptor binding.
The biological activity of this compound is primarily attributed to its role as a modulator of various biochemical pathways. It has been shown to interact with several receptors and enzymes, influencing processes such as:
- Neuronal Signaling : The imidazole moiety is known to facilitate interactions with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, possibly through modulation of cyclin-dependent kinases (CDKs).
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy :
- Neuroprotective Study :
- Inflammation Modulation :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
